Aphelandrine

Description

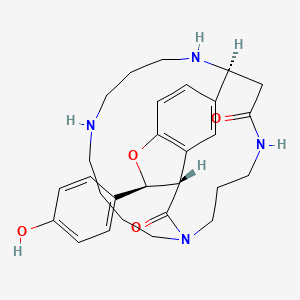

Structure

2D Structure

3D Structure

Properties

CAS No. |

69721-57-9 |

|---|---|

Molecular Formula |

C28H36N4O4 |

Molecular Weight |

492.6 g/mol |

IUPAC Name |

(11S,17S,18S)-17-(4-hydroxyphenyl)-16-oxa-1,6,10,23-tetrazatetracyclo[9.8.6.212,15.014,18]heptacosa-12,14,26-triene-19,24-dione |

InChI |

InChI=1S/C28H36N4O4/c33-21-8-5-19(6-9-21)27-26-22-17-20(7-10-24(22)36-27)23-18-25(34)31-14-4-16-32(28(26)35)15-2-1-11-29-12-3-13-30-23/h5-10,17,23,26-27,29-30,33H,1-4,11-16,18H2,(H,31,34)/t23-,26-,27+/m0/s1 |

InChI Key |

ASCIWXOCZAWSON-MSLLRLGPSA-N |

SMILES |

C1CCN2CCCNC(=O)CC(C3=CC4=C(C=C3)OC(C4C2=O)C5=CC=C(C=C5)O)NCCCNC1 |

Isomeric SMILES |

C1CCN2CCCNC(=O)C[C@@H](C3=CC4=C(C=C3)O[C@@H]([C@H]4C2=O)C5=CC=C(C=C5)O)NCCCNC1 |

Canonical SMILES |

C1CCN2CCCNC(=O)CC(C3=CC4=C(C=C3)OC(C4C2=O)C5=CC=C(C=C5)O)NCCCNC1 |

Synonyms |

aphelandrine |

Origin of Product |

United States |

Structural Elucidation and Chemical Classification of Aphelandrine

Structural Framework of Aphelandrine

This compound is a macrocyclic spermine (B22157) alkaloid. innovareacademics.in The core structure of this compound is characterized by a 17-membered macrocyclic ring. uzh.ch This intricate framework is derived from the polyamine spermine and two units of 4-hydroxycinnamic acid. innovareacademics.inoup.com The elucidation of this structure was a result of extensive chemical and spectroscopic analysis. researcher.life

Key chemical reactions were instrumental in determining the connectivity of the atoms. For instance, oxidation of this compound with potassium permanganate (B83412) (KMnO4), followed by methylation, yielded specific degradation products that helped to piece together the structural puzzle. researcher.life Furthermore, fusion with potassium hydroxide (B78521) (KOH) cleaved the molecule to yield spermine, confirming its presence as a core building block. researcher.life Hydrolysis with hot hydrochloric acid resulted in the formation of a lactone, providing further evidence for the arrangement of the atoms within the macrocycle. researcher.life Hydrogenolysis was also employed to selectively cleave certain bonds, such as the benzylic N(10)-C(11) and O(16)-C(17) bonds, which aided in understanding the linkage between the spermine moiety and the aromatic dicarboxylic acid components. researcher.life

The molecular formula of this compound has been established as C₂₈H₃₆N₄O₄, with a molecular weight of 492.61 g/mol . nih.gov The structure contains four stereocenters, contributing to its specific three-dimensional conformation. nih.gov The biosynthesis of this compound is believed to involve an intramolecular phenol (B47542) oxidative coupling of a precursor molecule, (S)-dihydroxyverbacine. researchgate.netuzh.ch This reaction is catalyzed by a microsomal-bound cytochrome P450 enzyme system found in the roots of Aphelandra squarrosa. uzh.ch

Classification within Macrocyclic Spermine Alkaloids

This compound is classified as a macrocyclic polyamine alkaloid, specifically a spermine alkaloid. innovareacademics.inscribd.comwikipedia.org This classification is based on its biosynthetic origin from the polyamine spermine. oup.com Polyamine alkaloids are a diverse group of natural products derived from precursors like putrescine, spermidine (B129725), and spermine. scribd.com

This compound belongs to a rare class of macrobicyclic spermine alkaloids found in plant families such as Acanthaceae, Scrophulariaceae, and Ephedraceae. researchgate.net It was first isolated from Aphelandra squarrosa and has since been identified in other Aphelandra species, including Aphelandra tetragona and Aphelandra fuscopunctata. innovareacademics.inresearcher.lifechemistry-chemists.comnih.gov The presence of this compound and related alkaloids like (+)-N⁶-hydroxythis compound and (+)-N⁶-acetoxythis compound in these plants highlights a specific metabolic pathway within this genus. uzh.ch

Stereochemical Aspects of this compound and its Diastereoisomers

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of this compound's structure and function. This compound possesses four stereocenters, which means it can exist in multiple stereoisomeric forms. nih.gov The naturally occurring form is (+)-aphelandrine, with a specific absolute configuration. uzh.ch

Diastereomers are stereoisomers that are not mirror images of each other. numberanalytics.comwikipedia.org For a molecule with 'n' stereocenters, a maximum of 2ⁿ stereoisomers can exist. byjus.comic.ac.uk In the case of this compound with four stereocenters, this would theoretically allow for 16 stereoisomers. These isomers would include pairs of enantiomers (non-superimposable mirror images) and multiple diastereomers. numberanalytics.com

Diastereomers have different physical and chemical properties from one another. wikipedia.orgic.ac.uk The specific stereochemistry of (+)-aphelandrine is crucial for its biological activity. The synthesis of this compound and its diastereomers is a complex challenge in organic chemistry, requiring precise control over the stereochemical outcomes of the reactions. masterorganicchemistry.com The stereoselective intramolecular phenol oxidative coupling of (S)-dihydroxyverbacine is a key step that establishes the specific stereochemistry of the natural product. researchgate.net

Natural Occurrence and Phytogeographical Distribution of Aphelandrine

Primary Plant Sources: Genus Aphelandra (Acanthaceae)

The principal botanical source of aphelandrine and its derivatives is the genus Aphelandra, which belongs to the plant family Acanthaceae. researchgate.net This genus encompasses over 200 species of flowering plants. arabjchem.org The phytogeographical distribution of the Aphelandra genus is concentrated in the tropical regions of the Americas. arabjchem.org Species are native to a wide range spanning from Mexico through Central America and into South America, with a significant presence in the Atlantic Forest vegetation of Brazil. ncsu.edu These plants are typically evergreen shrubs that thrive in the warm, humid conditions of tropical forests. ncsu.edu

Phytochemical investigations have identified several specific species within the Aphelandra genus as sources of this compound and its structurally related analogs. Research has led to the isolation of this compound derivatives from at least two species, confirming their role in accumulating these complex alkaloids.

Specifically, the species Aphelandra fuscopunctata has been shown to produce 6-hydroxy-aphelandrine and 6-acetoxy-aphelandrine. researchgate.net Another species, Aphelandra tetragona, is known to contain iso-18-O-methylchaenorpine, an alkaloid closely related to the this compound framework. researchgate.net These findings underscore the chemotaxonomic significance of this class of compounds within the Aphelandra genus.

Table 1: Aphelandra Species and Their Known this compound-Related Alkaloids

| Species Name | Compound(s) Isolated |

| Aphelandra fuscopunctata | 6-hydroxy-aphelandrine, 6-acetoxy-aphelandrine |

| Aphelandra tetragona | iso-18-O-methylchaenorpine |

The concentration and distribution of alkaloids within a plant can vary significantly between different organs, such as the roots, stems, leaves, and flowers. This organ-specific accumulation is a common characteristic of plant secondary metabolism. While the specific distribution pattern for this compound within Aphelandra species is not detailed in readily available literature, general patterns observed for other alkaloids in different plant species can provide context. For example, in studies of Lupinus aschenbornii, quinolizidine (B1214090) alkaloids showed substantial variation in concentration across different plant parts; total alkaloid content was highest in the seeds (3.3 mg/g dry weight) and flowers (2.8 mg/g), followed by the leaves (1.9 mg/g), stems (1.5 mg/g), and pods (1.4 mg/g), with the roots not accumulating these compounds. mdpi.com This highlights that the accumulation of alkaloids is often localized to specific tissues or organs where they may play a role in defense or other physiological functions. The isolation of alkaloids from Aphelandra species implies their presence in the parts of the plant subjected to extraction, often the roots or aerial parts, but precise quantitative distribution remains a subject for more detailed investigation.

Related Natural Products and Their Botanical Origins

This compound belongs to the broader structural class of macrocyclic polyamine alkaloids, specifically spermine (B22157) alkaloids. arabjchem.org These compounds are characterized by a large ring structure formed by the incorporation of a polyamine (spermine or spermidine) linked to other molecular units, often derived from cinnamic acid. nih.gov A variety of structurally related alkaloids have been isolated from a diverse range of plant families, indicating that while this compound itself is specific to Aphelandra, the underlying biosynthetic theme has appeared elsewhere in nature.

The family Acanthaceae, to which Aphelandra belongs, is also known to produce other classes of alkaloids, notably quinazoline (B50416) alkaloids. researchgate.netwikipedia.org For instance, the well-known quinazoline alkaloid vasicine (B45323) is isolated from Adhatoda vasica, another member of the Acanthaceae family. wikipedia.org

Spermidine (B129725) and spermine alkaloids are found across numerous plant families. arabjchem.org These alkaloids can be macrocyclic or open-chain and exhibit significant structural diversity. arabjchem.org The table below lists several natural products related to this compound by their chemical class and provides their known botanical origins.

Table 2: Botanical Sources of this compound and Related Alkaloids

| Compound Name | Chemical Class | Botanical Source(s) | Plant Family |

| This compound Derivatives | Spermine Alkaloid | Aphelandra fuscopunctata, Aphelandra tetragona | Acanthaceae |

| Vasicine | Quinazoline Alkaloid | Adhatoda vasica | Acanthaceae |

| Febrifugine | Quinazoline Alkaloid | Dichroa febrifuga | Saxifragaceae |

| Rutaecarpine | Indoloquinazoline Alkaloid | Evodia rutaecarpa | Rutaceae |

| Celafurine | Spermidine Alkaloid | Tripterygium wilfordii | Celastraceae |

| (–)-(2S)-2-phenyl-1,5,9-triazacyclotridecan-4-one | Spermidine Alkaloid | Androya decaryi | Scrophulariaceae |

Aphelandrine Biosynthesis Pathways

Identification of Biogenetic Precursors

The biosynthesis of aphelandrine is a multi-step process that joins distinct molecular building blocks. Research has identified the core components as a polyamine backbone and hydroxycinnamic acid units.

Polyamine Backbone Derivation (Putrescine, Spermidine (B129725), Spermine)

The structural foundation of this compound is a polyamine chain. semanticscholar.org Polyamines like putrescine, spermidine, and spermine (B22157) are ubiquitous in plants and are involved in various growth and development processes. semanticscholar.org Feeding experiments using labeled precursors have confirmed that these polyamines are incorporated into the this compound molecule. semanticscholar.org Specifically, spermine has been identified as the direct polyamine backbone for this compound. semanticscholar.orgresearchgate.net The biosynthesis of these polyamines originates from amino acids, with putrescine being formed from the decarboxylation of ornithine. weizmann.ac.il

Hydroxycinnamic Acid Incorporation (e.g., p-Coumaric Acid)

The aromatic portions of the this compound structure are derived from hydroxycinnamic acids. semanticscholar.org These phenolic compounds are synthesized via the shikimate pathway, which produces the aromatic amino acids L-phenylalanine and L-tyrosine. mdpi.comencyclopedia.pub These amino acids are then converted into various hydroxycinnamic acids, with p-coumaric acid being a key precursor for this compound. semanticscholar.orgmdpi.comamu.edu.az The incorporation of two p-coumaric acid units is a crucial step in forming the complete this compound scaffold. mdpi.com

Enzymology of this compound Formation

The assembly of this compound from its precursors is orchestrated by a series of specific enzymes. Key enzymatic activities include the transfer of hydroxycinnamoyl groups and a final cyclization step to form the characteristic macrocyclic structure.

Hydroxycinnamoyl-CoA Transferases

The attachment of the hydroxycinnamic acid moieties to the spermine backbone is catalyzed by hydroxycinnamoyl-CoA transferases. semanticscholar.orgresearchgate.net These enzymes facilitate the formation of an amide bond between the activated hydroxycinnamic acid (in the form of a CoA thioester) and the amine groups of the polyamine. researchgate.net In Aphelandra plants, spermine hydroxycinnamoyl transferase (SpmHT) and spermidine hydroxycinnamoyl transferase (SHT) activities have been detected. researchgate.net The enzyme preparation from Aphelandra stems showed a higher affinity for spermine over spermidine, and the product of this enzymatic reaction was identified as monocoumaroylspermine. researchgate.netresearchgate.net This acylation is a critical step that prepares the molecule for subsequent cyclization. semanticscholar.orgresearchgate.net

Key Enzymatic Transformations and Mechanistic Insights

The biosynthesis of this compound involves a sequence of precise enzymatic transformations. A proposed pathway begins with the acylation of spermine with a p-coumaroyl group to form monocoumaroylspermine. semanticscholar.orgresearchgate.net A subsequent macrocyclization via a Michael-type addition reaction would lead to the formation of (S)-4′-hydroxyprotoverbine. semanticscholar.org

Further enzymatic steps include hydroxylation and a second acylation to yield the terminal precursor, (S)-dihydroxyverbacine. semanticscholar.orguzh.ch The enzyme responsible for the hydroxylation of protoverbine to prelandrine has also been identified as a membrane-bound cytochrome P-450 enzyme, requiring NADPH and O2. semanticscholar.org

The culmination of the pathway is the intramolecular phenol (B47542) oxidative coupling of (S)-dihydroxyverbacine, catalyzed by the cytochrome P-450 enzyme, this compound synthase. researchgate.netnih.gov This reaction forms the benzofuran (B130515) ring system characteristic of this compound. semanticscholar.org The involvement of cytochrome P-450 enzymes highlights their crucial role in generating structural diversity in plant specialized metabolites through highly specific oxidation reactions. mdpi.comencyclopedia.pubnih.gov

Intermediate Metabolites in the Biosynthetic Cascade

The pathway leading to this compound involves several key intermediate metabolites. The biosynthesis is thought to proceed through either mono- or dicoumaroylspermine, which then cyclizes to form monocyclic intermediates. researchgate.net One such proposed key intermediate is (S)-4′-hydroxyprotoverbine, formed from the macrocyclization of a coumaroylspermine derivative. semanticscholar.org Subsequent acylation of this intermediate would then yield the terminal precursor for the final cyclization. semanticscholar.org Another significant intermediate that has been identified is prelandrine. researchgate.net

Subcellular Localization of Biosynthetic Processes (e.g., Microsomal Fractions)

The enzymatic machinery responsible for the final stages of this compound biosynthesis has been localized to specific subcellular compartments. Studies have demonstrated that the enzyme catalyzing the intramolecular phenol-oxidative coupling of (S)-dihydroxyverbacine to this compound is membrane-bound and found in the microsomal fraction of Aphelandra squarrosa root cells. researchgate.netnih.gov This localization is consistent with the proposed identity of the enzyme as a cytochrome P-450, as these enzymes are typically associated with the endoplasmic reticulum membrane, a major component of the microsomal fraction. researchgate.netnih.gov The compartmentalization of biosynthetic enzymes is a common strategy in plant specialized metabolism. nih.gov

Regulation of this compound Biosynthetic Gene Expression

The biosynthesis of specialized metabolites like this compound is a tightly regulated process, primarily controlled at the level of gene expression. byjus.compressbooks.pub Gene expression determines the timing and quantity of the necessary biosynthetic enzymes. byjus.comlumenlearning.com In biosynthetic pathways, the expression of genes encoding the required enzymes can be induced or repressed in response to various internal and external cues. libretexts.orgkhanacademy.org For instance, in many biosynthetic operons, the accumulation of the final product can lead to the repression of the genes involved in its synthesis. lumenlearning.comlibretexts.org

Chemical Synthesis and Analogues of Aphelandrine

Total Synthesis Strategies and Methodological Innovations

Retrosynthetic analysis is a problem-solving technique used to plan an organic synthesis by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orgyoutube.com For a complex molecule like aphelandrine, this process involves identifying strategic bond disconnections. wiley-vch.de

A logical retrosynthetic plan for this compound is outlined below:

Final Strategic Disconnection: The key disconnection is the C-O bond within the dihydrobenzofuran ring system. This bond is formed in the final, biomimetic step of the synthesis. This retrosynthetic step simplifies the bicyclic this compound molecule into its monocyclic precursor, (S)-dihydroxyverbacine. semanticscholar.org

Macrocycle Disconnection: The second level of disconnection targets the macrocyclic ring of (S)-dihydroxyverbacine. The most logical bonds to break are the two amide linkages. This simplifies the macrocycle into three main components: the polyamine backbone (spermine) and two molecules of a p-hydroxycinnamic acid derivative. researchgate.net

Precursor Simplification: The spermine (B22157) and p-hydroxycinnamic acid units are then traced back to simpler, commercially available building blocks. Spermine itself can be constructed from smaller diamines like putrescine or 1,3-diaminopropane (B46017) derivatives.

This analysis identifies (S)-dihydroxyverbacine as the pivotal intermediate and highlights the main challenges of a total synthesis: the stereoselective construction of the macrocycle and the diastereoselective final cyclization.

The successful synthesis of this compound's precursors relies on a series of key transformations and the careful use of protecting groups to mask reactive sites.

Amide Bond Formation: The coupling of the spermine backbone with the cinnamic acid units is a critical step. This is typically achieved using standard peptide coupling reagents.

Protecting Group Strategy: Given that spermine contains four amine functional groups and the cinnamic acid units contain phenolic hydroxyl groups, a robust protecting group strategy is essential to ensure regioselectivity. For instance, in the synthesis of a key spermine intermediate, a tetra-N-protected spermine derivative was formed, allowing for selective deprotection and subsequent acylation at specific nitrogen atoms.

Intramolecular Phenol (B47542) Oxidative Coupling: The final and most crucial transformation is the intramolecular cyclization of (S)-dihydroxyverbacine. nih.gov This reaction forms the defining dihydrobenzofuran ring of this compound. It is an oxidative coupling between the two phenolic rings of the coumaroyl moieties. wikipedia.orgresearchgate.netrsc.orgnsf.gov In nature, this step is catalyzed by a cytochrome P-450 enzyme, an "this compound synthase". nih.govuzh.ch

| Transformation | Description | Key Reagents/Conditions |

| Amide Coupling | Formation of amide bonds to link spermine and coumaric acid units. | Peptide coupling agents (e.g., DCC, EDC), activated esters. |

| Protection/Deprotection | Masking and unmasking of reactive amine (on spermine) and hydroxyl (on phenol) groups to direct the reaction pathway. | Boc (tert-butoxycarbonyl) for amines; various protecting groups for phenols. |

| Phenol Oxidative Coupling | Intramolecular C-O bond formation to create the dihydrobenzofuran ring. | Biomimetic: Cytochrome P-450 enzymes, barley seedling extracts. nih.govnih.gov Chemical: One-electron oxidants (e.g., FeCl₃, VCl₄). wikipedia.orgnih.gov |

Synthesis of this compound Biogenetic Precursors

The synthesis of proposed biogenetic precursors is vital for verifying biosynthetic pathways through feeding studies with isotopically labeled compounds. Significant effort has been invested in preparing (S)-dihydroxyverbacine, the immediate precursor to this compound.

The asymmetric synthesis of both unlabeled and deuterium-labeled (D₈) (-)-(S)-dihydroxyverbacine has been successfully accomplished. semanticscholar.orguzh.chumich.edu The availability of the labeled version was instrumental in proving that (S)-dihydroxyverbacine is indeed the terminal precursor. uzh.ch When D₈-labeled (S)-dihydroxyverbacine was incubated with microsomal fractions from the roots of Aphelandra squarrosa, the formation of D₈-labeled this compound was confirmed, elucidating this crucial biosynthetic step. semanticscholar.orgnih.gov

The synthesis of another potential precursor, N¹,⁴-Di(p-coumaroyl)spermine, has also been reported. The route involved the strategic coupling of two distinct, differentially protected 1,3-diaminopropane units to assemble a tetra-N-protected spermine derivative. This was followed by selective deprotection and acylation to install the p-coumaroyl groups at the desired N1 and N4 positions.

Synthetic Routes to this compound Analogues and Derivatives

The synthesis of analogues and derivatives allows for the exploration of the structure-activity relationship of this compound.

Two natural derivatives, (+)-N⁶-hydroxythis compound and (+)-N⁶-acetoxythis compound, have been isolated from Aphelandra fuscopunctata. uzh.ch The synthesis of (+)-N⁶-hydroxythis compound was achieved directly from the parent alkaloid, this compound, demonstrating a route to modify the core structure. uzh.ch

Furthermore, synthetic strategies for related polyamine alkaloids serve as a blueprint for creating this compound analogues. For example, the synthesis of five analogues of tenuilobine, a spermidine-spermine alkaloid, was described. uzh.ch These analogues were designed with variations in both the aromatic carboxylic acid subunit and the polyamine backbone. A similar approach could be applied to this compound, creating a library of new compounds by:

Replacing the p-coumaric acid moieties with other substituted cinnamic acids or different carboxylic acids.

Modifying the spermine backbone by using spermine homologues or other polyamines.

Biomimetic Synthesis Approaches to this compound Skeleton

Biomimetic synthesis aims to mimic nature's own synthetic strategies to build complex molecules. wiley-vch.de The formation of this compound from (S)-dihydroxyverbacine is a classic target for a biomimetic approach. The key transformation is the diastereoselective intramolecular phenol oxidative coupling that forges the dihydrobenzofuran ring. semanticscholar.orgnih.gov

This crucial cyclization step has been successfully demonstrated using enzymatic systems that mimic the natural "this compound synthase". semanticscholar.org

Cytochrome P-450 System: In Aphelandra squarrosa, the reaction is catalyzed by a microsomal cytochrome P-450 enzyme system, which requires NADPH and O₂ as cofactors. nih.govuzh.ch This enzymatic process is highly stereoselective, converting (S)-dihydroxyverbacine specifically into this compound and not its diastereomer, orantine. semanticscholar.org

Barley Seedling Extract: A preparative-yield synthesis of this compound was achieved through the stereoselective intramolecular oxidative coupling of (S)-dihydroxyverbacine using a soluble protein fraction from barley seedlings (Hordeum vulgare) as the catalyst and O₂ as the oxidant. nih.gov

These biomimetic syntheses are not only elegant and efficient but also provide strong supporting evidence for the proposed biosynthetic pathway of this compound. semanticscholar.orgnih.gov

Structural Modifications and Structure Activity Relationship Sar Investigations of Aphelandrine Analogues

Design Principles for Aphelandrine Derivatives

The design of this compound derivatives is guided by established principles of medicinal chemistry aimed at optimizing the molecule's therapeutic potential. The primary goal is to synthesize analogues that exhibit improved potency, greater selectivity for biological targets, and favorable pharmacokinetic properties while minimizing toxicity. researchgate.net The core structure of this compound, featuring a spermine (B22157) backbone cyclized by two 4-hydroxycinnamic acid units, presents multiple sites for modification. jetir.org

Key design principles for creating this compound analogues include:

Target-Oriented Modification: Analogues are designed to enhance interactions with specific biological targets. Given that polyamines interact with negatively charged macromolecules like DNA, RNA, and certain proteins, modifications often focus on altering the charge distribution and steric bulk of the this compound molecule to improve these interactions. repositorioinstitucional.mx

Modulation of Physicochemical Properties: Alterations to the structure are intended to modify key properties such as lipophilicity, solubility, and hydrogen bonding capacity. These changes can influence the compound's ability to cross biological membranes and reach its site of action.

Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical or chemical properties, with the aim of enhancing a desired activity or reducing side effects. For example, the hydroxyl groups on the cinnamic acid moieties could be replaced with other hydrogen bond donors or acceptors.

Conformational Constraint: The flexibility of the macrocyclic ring can be altered to lock the molecule into a more biologically active conformation. This can be achieved by introducing additional rings or bulky substituents that restrict rotational freedom.

Strategies for Targeted Chemical Modifications

Targeted chemical modifications of the this compound scaffold can be broadly categorized into two main areas: alterations to the central polyamine macrocycle and modifications of the peripheral hydroxycinnamic acid groups.

The spermine-derived macrocycle is a primary target for structural variation. The polyamine nature of this core is crucial for its biological function, and even subtle changes can significantly impact its activity. repositorioinstitucional.mx

Alteration of Polyamine Chain Length: Synthetic strategies can be employed to replace the spermine unit with other polyamines, such as spermidine (B129725) or other synthetic diamines and triamines. This changes the size of the macrocyclic ring and the spacing between the nitrogen atoms, which can affect target binding affinity.

N-Alkylation or N-Acylation: The secondary amine nitrogens within the spermine backbone are nucleophilic and can be targeted for alkylation or acylation. Introducing new substituents at these positions can alter the molecule's polarity, steric profile, and hydrogen-bonding capabilities. repositorioinstitucional.mx

Post-Synthetic Modification: Pre-formed macrocycles can undergo further chemical reactions to introduce new functionalities. This approach allows for the late-stage diversification of a common macrocyclic precursor, enabling the efficient generation of a library of analogues. nih.gov

The two 4-hydroxycinnamic acid units that form the ansa-bridges of the macrocycle are also key sites for modification. These moieties contribute significantly to the molecule's electronic and binding properties. nih.gov

Substitution on the Aromatic Ring: The phenolic hydroxyl group can be etherified, esterified, or replaced with other functional groups (e.g., halogens, nitro groups, or amino groups). Additional substituents can also be introduced at other positions on the aromatic ring to probe the electronic and steric requirements for activity.

Bioisosteric Replacement of the Carboxylic Acid: During synthesis, the hydroxycinnamic acid itself can be replaced with other aromatic acids to explore different linker lengths and electronic properties.

| Structural Component | Modification Strategy | Rationale / Potential Impact | Reference |

|---|---|---|---|

| Macrocyclic Polyamine Core | Varying polyamine chain length | Alters macrocycle size and distance between nitrogen atoms, affecting target binding. | repositorioinstitucional.mx |

| N-Alkylation / N-Acylation | Modifies polarity, steric hindrance, and hydrogen bonding at the nitrogen centers. | repositorioinstitucional.mx | |

| Post-synthetic modification | Allows for late-stage diversification to create a library of analogues from a common intermediate. | nih.gov | |

| Hydroxycinnamic Acid Moieties | Substitution on the aromatic ring | Probes electronic and steric requirements; modifies hydrogen bonding and lipophilicity. | nih.gov |

| Modification of the acryloyl linker | Changes the flexibility and geometry (E/Z isomerism) of the macrocycle's bridges. |

Theoretical Frameworks for Structure-Activity Correlation

To rationally guide the design of new this compound analogues, theoretical and computational methods are employed to build a framework for understanding their structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. innovareacademics.in For this compound analogues, a QSAR model would involve calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic parameters) for each derivative and correlating them with their measured in vitro activity (e.g., IC₅₀ values). innovareacademics.in The resulting equation can then be used to predict the activity of newly designed, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis.

Molecular Docking: This computational method predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., an this compound analogue) to a second molecule (the receptor or target, e.g., a protein or DNA sequence). If a biological target for this compound is identified, molecular docking can be used to visualize the binding interactions at the atomic level. This information is invaluable for designing new analogues with modifications that are predicted to enhance these interactions, for instance, by adding a functional group that can form an additional hydrogen bond with the target.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. By analyzing a set of active this compound analogues, a pharmacophore model can be generated. This model serves as a 3D template for searching compound libraries for new, structurally diverse molecules that fit the model and are therefore likely to be active.

Analogues with Modified Pharmacological Profile in vitro (e.g., 6-hydroxy-aphelandrine, 6-acetoxy-aphelandrine)

Systematic evaluation of synthetic analogues of this compound in pharmacological assays is limited in the available literature. However, nature has produced its own derivatives. The macrocyclic spermine alkaloids 6-hydroxy-aphelandrine and 6-acetoxy-aphelandrine have been isolated from the roots of Aphelandra fuscopunctata. jetir.org These compounds represent naturally occurring modifications to the this compound scaffold, specifically on one of the hydroxycinnamic acid moieties.

While specific in vitro pharmacological data for 6-hydroxy-aphelandrine and 6-acetoxy-aphelandrine are not extensively detailed, the known biological activities of extracts from the Aphelandra genus and the broader Acanthaceae family provide clues to their potential pharmacological profile. jetir.org Crude extracts and compounds isolated from these plants have demonstrated a range of biological effects in in vitro assays. jetir.org

| Pharmacological Activity | Evidence / Rationale | Reference |

|---|---|---|

| Antimicrobial (Antibacterial & Antifungal) | Extracts from Aphelandra species have shown activity against bacteria like E. coli and S. aureus, and fungi such as C. albicans. Other compounds from the plant, like benzoxazolinones, also show antimicrobial effects. | |

| Cytotoxic | Compounds isolated from other genera in the Acanthaceae family have exhibited significant cytotoxic potential against various human cancer cell lines. | jetir.org |

| Anti-inflammatory | The Acanthaceae family is a source of compounds with reported anti-inflammatory effects. Biotransformation products of related benzoxazinoids from Aphelandra show potent anti-inflammatory properties. | jetir.org |

| Antioxidant | Methanol extracts from various species within the Acanthaceae family have demonstrated strong antioxidant potential in standard in vitro assays like the DPPH method. | jetir.org |

The presence of a hydroxyl or acetoxy group on the aromatic ring of these natural analogues would alter their polarity and hydrogen bonding potential compared to the parent this compound. These changes could modulate their interaction with biological targets, potentially leading to a modified pharmacological profile. Further isolation and comprehensive in vitro screening of these and other synthetic analogues are required to fully elucidate their specific activities and establish a clear structure-activity relationship.

Advanced Analytical and Spectroscopic Methodologies for Aphelandrine Research

Mass Spectrometry Techniques (e.g., HPLC-UV(DAD)-ESI-MS/MS) for Characterization and Quantitation

High-Performance Liquid Chromatography coupled with various detectors represents a cornerstone in the analysis of complex natural products like aphelandrine. The hyphenation of HPLC with Ultraviolet (UV) or Diode-Array Detection (DAD) and tandem mass spectrometry (MS/MS) via Electrospray Ionization (ESI) creates a powerful platform for both qualitative and quantitative studies. nih.govtandfonline.com

The process begins with the separation of components in a sample mixture by HPLC. libretexts.org As the separated compounds exit the HPLC column, they pass through a UV(DAD) detector, which records the absorbance spectrum of each analyte. This provides preliminary identification data and is useful for quantification. tandfonline.comnih.gov Subsequently, the eluent is directed to the ESI source, which ionizes the molecules, preparing them for mass analysis. ESI is a soft ionization technique that typically generates protonated molecules, such as [M+H]⁺, or deprotonated molecules, [M-H]⁻, minimizing fragmentation and preserving the molecular weight information. tandfonline.com

For this compound, the native compound is observed with a mass-to-charge ratio (m/z) corresponding to its molecular weight. In one study, native this compound was detected at an m/z of 493. chemistry-chemists.com The mass spectrometer can be operated in tandem mode (MS/MS) for further structural confirmation. In this mode, the specific ion corresponding to this compound (the precursor ion) is selected and subjected to collision-induced dissociation, breaking it into characteristic fragment ions (product ions). This fragmentation pattern serves as a highly specific fingerprint for the molecule, enabling unambiguous identification even in complex biological matrices. tandfonline.comchemistry-chemists.com This technique is sensitive enough to detect and characterize related compounds, such as isotopically labeled analogues used in biosynthetic studies. chemistry-chemists.com

| Compound | Ionization Mode | Observed m/z (Precursor Ion) | Reference |

|---|---|---|---|

| Native this compound | ESI+ | 493 | chemistry-chemists.com |

| (D8)-Aphelandrine (Enzymatically Formed) | ESI+ | 501 | chemistry-chemists.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of organic molecules, including this compound. researchgate.netmdpi.com It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, align in a strong magnetic field and absorb electromagnetic radiation at distinct frequencies. researchgate.netsavemyexams.com These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing detailed information about the molecular framework. savemyexams.com

The structural assignment of this compound involves a suite of NMR experiments:

¹H NMR (Proton NMR): This experiment identifies all unique proton environments in the molecule. The chemical shift, integration (relative number of protons), and signal splitting (multiplicity) due to spin-spin coupling with neighboring protons reveal the connectivity of hydrogen atoms. mdpi.comsavemyexams.com

¹³C NMR (Carbon-13 NMR): This experiment identifies all unique carbon atoms. ¹³C spectra are typically recorded with proton decoupling, resulting in a single sharp peak for each carbon environment, which simplifies the spectrum. researchgate.net The chemical shifts indicate the type of carbon (e.g., alkyl, aromatic, carbonyl).

2D NMR Experiments: To assemble the complete structure, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): Maps ¹H-¹H spin-spin couplings, identifying adjacent protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, assigning specific protons to their attached carbons. rsc.org

The final structure is determined by systematically interpreting these spectra to piece together the molecular puzzle. The standard reference for NMR is Tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm. chemistry-chemists.comresearchgate.net

| Position | ¹H Chemical Shift (δH, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δC, ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| C-2 | (e.g., 4.50) | (e.g., dd, J = 8.5, 4.0 Hz) | (e.g., 58.2) | (e.g., H-3, H-4) |

| C-4 | - | - | (e.g., 172.1) | (e.g., H-3, H-5) |

| C-1' (Benzoyl) | (e.g., 7.95) | (e.g., d, J = 7.5 Hz) | (e.g., 129.8) | (e.g., C-3', C-carbonyl) |

Note: The data above is for illustrative purposes to demonstrate how NMR assignments are presented. Actual chemical shifts are determined experimentally.

Chromatographic Separations (e.g., HPLC) for Isolation and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for both the initial isolation of this compound from natural sources and the subsequent verification of its purity. libretexts.orgasm.org

Isolation: For the purpose of obtaining a sufficient quantity of pure this compound for structural elucidation or biological testing, preparative HPLC is often employed. This method works on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater amounts of material. A crude or semi-purified plant extract is injected into the system, and the fraction corresponding to the retention time of this compound is collected. This isolation is crucial as it removes other alkaloids and metabolites that could interfere with subsequent analyses.

Purity Assessment: Once isolated, the purity of the this compound sample must be rigorously assessed. Analytical HPLC is the standard method for this task. asm.org A small amount of the isolated compound is analyzed on a high-resolution column. A pure sample should ideally yield a single, sharp, and symmetrical peak in the chromatogram. rsc.org The use of a Photodiode Array (PDA) or Diode-Array Detector (DAD) enhances purity assessment. A DAD detector acquires the full UV-Vis spectrum at all points across the chromatographic peak. If the spectra at the beginning, apex, and end of the peak are identical, it provides strong evidence that the peak represents a single, pure compound and there are no co-eluting impurities. rsc.org For the highest level of confidence, LC-MS can be used, where purity is confirmed by the presence of a single mass-to-charge ratio across the peak. rsc.org

| HPLC Application | Technique | Primary Goal | Key Output |

|---|---|---|---|

| Isolation | Preparative HPLC | Obtain a large quantity of pure compound from a mixture. | Collected fraction of pure this compound. |

| Purity Assessment | Analytical HPLC-DAD | Verify the absence of co-eluting impurities. | Single chromatographic peak with consistent UV-Vis spectra. |

| Definitive Purity | Analytical HPLC-MS | Confirm purity based on mass-to-charge ratio. | Single chromatographic peak with a single m/z value. |

Spectroscopic Techniques for Elucidating Conformational Dynamics

The 17-membered macrocyclic structure of this compound is not static; it is a flexible entity that can adopt various three-dimensional shapes, or conformations, in solution. Understanding these conformational dynamics is crucial as the specific 3D shape of a molecule can be closely linked to its biological activity. Advanced spectroscopic techniques can provide insights into this dynamic behavior.

While often applied to larger biomolecules, the principles of these techniques are applicable to complex natural products like this compound.

Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, one can observe changes in the signals. At low temperatures, the interconversion between different conformers may slow down enough on the NMR timescale to allow for the observation of separate signals for each distinct conformation. As the temperature increases, these signals may broaden and coalesce into a single averaged signal, allowing for the calculation of the energy barriers between conformations.

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR experiments like NOESY and ROESY detect through-space interactions between protons that are close to each other, typically within 5 Å. The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the protons. A comprehensive set of NOE constraints can be used to build a 3D model of the predominant conformation of this compound in solution.

Advanced EPR and Fluorescence Methods: Techniques such as Double Electron-Electron Resonance (DEER) and single-molecule fluorescence spectroscopy are at the forefront of studying molecular dynamics. While requiring specific labeling of the molecule, these methods can measure distances between different parts of a molecule and track conformational changes in real-time, revealing the distribution of different conformational states and the kinetics of their interconversion.

These methods collectively allow researchers to move beyond a simple 2D structural drawing and develop a more accurate and dynamic 3D model of this compound as it exists in a relevant medium.

Biological and Ecological Roles of Aphelandrine Non Clinical Focus

Role in Plant-Microbe Interactions

The presence of aphelandrine in plant tissues, particularly in the roots, necessitates that cohabiting microorganisms develop strategies to cope with this compound. This is most evident in the interactions between Aphelandra species and their resident endophytic fungi.

Endophytic fungi, which live within plant tissues without causing disease, exhibit a complex relationship with their host's chemical constituents. researchgate.net In the case of Aphelandra tetragona, endophytic fungi have been isolated and studied for their ability to metabolize this compound, the main alkaloid that accumulates in the plant's roots. oup.com

Research has demonstrated that several endophytic fungi can degrade this compound, suggesting an ecological adaptation to the chemical environment of their host plant. oup.com A study involving endophytes isolated from the roots and shoots of A. tetragona revealed that fungi from the roots, especially those belonging to the Nectriaceae family, were particularly effective at metabolizing the alkaloid. oup.com Notably, some of the most efficient this compound metabolizers, such as Acremonium sp., were capable of using this compound as their sole source of nitrogen for growth. oup.com This metabolic capability is not universal among all endophytes, and the efficiency varies between different fungal species. oup.com The degradation of this compound by these fungi points to a co-evolutionary relationship, where the fungi have developed specific enzymatic pathways to detoxify or utilize the host's specialized metabolites. nih.gov

Below is a table summarizing the ability of selected endophytic fungi isolated from Aphelandra tetragona to metabolize this compound.

| Fungal Isolate | Plant Origin | This compound Metabolism | Growth on this compound as Sole Nitrogen Source |

| Acremonium sp. I.5 | Root | Good metabolizer | Supported growth |

| Gliocladium sp. H 20-O | Root | Good metabolizer | Not specified |

| Nectriaceae family isolates | Root | Generally good metabolizers | Not specified |

| Other root endophytes | Root | Variable | Variable |

| Shoot endophytes | Shoot | Poor to no metabolism | Not specified |

This table is generated based on findings from Werner et al. (1997). oup.com

Phytoanticipins are pre-formed, low molecular weight antimicrobial compounds that provide a chemical barrier against pathogenic attack. nih.govnsf.gov While Aphelandra species are known to produce other defense compounds like benzoxazinones, the role of this compound itself aligns with that of a defense compound. asm.orgscispace.com The fact that endophytic fungi, which live in close association with the plant, have developed mechanisms to degrade this compound strongly implies that the compound is toxic or inhibitory to microorganisms that lack this capability. oup.comnih.gov

The detoxification of plant defense compounds by adapted fungi is a known survival strategy. asm.org Therefore, this compound can be considered part of the plant's constitutive defense system, acting as a chemical filter that influences the microbial community within its tissues. Its accumulation in the roots, a primary site of interaction with soil microbes and potential pathogens, further supports its role as a defense compound. oup.com

Theoretical Participation in Plant Physiological Processes (e.g., Growth, Development, Stress Response)

While direct studies on this compound's role in the physiology of Aphelandra are limited, its chemical nature as a macrocyclic polyamine alkaloid allows for theoretical postulation based on the known functions of its precursors, such as spermine (B22157). oup.com Polyamines are ubiquitous in plants and are fundamental regulators of a wide range of physiological processes.

Growth and Development : Polyamines are essential for cell division, differentiation, and morphogenesis. They are involved in processes from seed germination and root formation to flowering and fruit development. creative-proteomics.com As a complex derivative of spermine, this compound could theoretically be involved in sequestering or modifying polyamine pools, thereby influencing the growth and development of the plant, particularly in the roots where it is concentrated. oup.com

Stress Response : Plants are known to modulate polyamine levels in response to various environmental stresses, including drought, salinity, and extreme temperatures. nih.gov Abscisic acid (ABA), the "stress hormone," is a key player in these responses, and its signaling pathways are intertwined with other hormonal and metabolic systems. nih.govgcwgandhinagar.com Given that polyamines are implicated in stress tolerance, it is plausible that this compound, as a major specialized polyamine metabolite in Aphelandra, could play a role in the plant's response to abiotic or biotic stress, either as an active signaling molecule or as a stable storage form of polyamines.

Mechanistic Investigations of this compound's Molecular Targets in vitro (e.g., enzyme inhibition, receptor binding, cellular pathway modulation)

Detailed in vitro studies to identify specific molecular targets of this compound, such as enzyme inhibition or receptor binding, are not extensively documented in the available literature. Such investigations are crucial for understanding the precise biochemical mechanisms through which a compound exerts its effects. bioivt.comnih.govwikipedia.org

However, some evidence points toward its interaction with enzymes. One study noted that this compound rapidly disappeared when the integrity of root cells was destroyed, a process that could be inhibited by ascorbic acid. researchgate.net This suggests that the degradation is an enzymatic process, likely involving an oxidase such as a tyrosinase, which would first hydroxylate the compound before further oxidation and polymerization. researchgate.net Another study mentioned the transformation of this compound by a cell-free extract of barley, further supporting its susceptibility to enzymatic action, potentially by oxidases like laccases. researchgate.net

Without dedicated in vitro screening against panels of enzymes, receptors, or other molecular targets, a comprehensive profile of this compound's activity remains speculative. scielo.brmerckmillipore.comnih.gov Future research involving techniques like enzyme inhibition assays, receptor binding studies, and analysis of cellular pathway modulation would be necessary to elucidate the specific molecular interactions of this compound. nih.govfrontiersin.orgmdpi.com

Biotransformation and Metabolism of Aphelandrine by Microorganisms

Degradation by Endophytic Fungi and Associated Enzymes

Endophytic fungi, which reside within the tissues of living plants without causing disease, must possess mechanisms to tolerate and often metabolize the host's defensive chemical compounds. asm.org The degradation of aphelandrine is a well-documented example of this adaptive capability. nih.govnih.gov Research has shown that several endophytic fungi isolated directly from the roots and shoots of Aphelandra tetragona are capable of metabolizing this compound. nih.govoup.com This ability is considered a crucial adaptation for the survival of these symbionts within a chemically defended host. oup.com

A seminal study investigating this phenomenon tested numerous fungal isolates from A. tetragona for their ability to break down this compound. oup.com The results indicated that several species, particularly an Acremonium species, were highly effective at metabolizing the alkaloid. oup.com This suggests that these fungi have evolved specific enzymatic machinery to process this complex molecule. While the precise enzymes responsible for this compound degradation in these fungi have not been fully characterized, the general enzymatic capabilities of endophytes are known to include a wide array of degradative enzymes such as hydrolases, esterases, and oxidoreductases. nih.gov Given that this compound's biosynthesis involves cytochrome P-450 oxidases to catalyze oxidative coupling, it is plausible that fungal cytochrome P-450s or similar enzymes initiate the breakdown. nih.gov Furthermore, the structure of this compound, which contains a spermine (B22157) backbone, suggests that amidases are likely involved in cleaving the amide bonds of the macrocyclic structure.

The following table summarizes the findings on the metabolization of this compound by various endophytic fungi isolated from Aphelandra tetragona.

Table 1: Degradation of this compound by Endophytic Fungi This interactive table details the fungal species isolated from Aphelandra tetragona and their observed ability to metabolize the host's native alkaloid, this compound.

| Fungal Isolate | Plant Organ of Origin | This compound Metabolizing Activity | Reference |

|---|---|---|---|

| Acremonium sp. | Roots | High | oup.com |

| Gliocladium catenulatum | Roots | Moderate | oup.com |

| Phomopsis sp. | Roots | Moderate | oup.com |

| Fusarium oxysporum | Roots | Low to Moderate | oup.com |

| Cylindrocarpon sp. | Roots | Low | oup.com |

| Gliomastix sp. | Roots | Low | oup.com |

Microbial Pathways for this compound Breakdown Products

The exact metabolic pathway for the microbial degradation of this compound is not yet fully elucidated. However, based on the structure of the alkaloid and the metabolic capabilities of the fungi, a probable degradation route can be proposed. This compound is a macrocyclic alkaloid built upon a spermine scaffold, which is acylated with derivatives of cinnamic acid. nih.govutm.mx

The initial step in the breakdown pathway likely involves the hydrolytic cleavage of the macrocyclic ring's amide bonds. This would linearize the molecule and release the constituent parts: the polyamine spermine and its attached phenolic acid side chains. This hypothesis is strongly supported by experiments showing that the most active this compound-metabolizing fungi are also capable of using polyamines—specifically putrescine, spermidine (B129725), and spermine—as their sole source of nitrogen for growth. oup.com This indicates the presence of a metabolic pathway to process these polyamines, which would be liberated from this compound. dntb.gov.uadntb.gov.ua

Once released, spermine can be catabolized through established polyamine degradation pathways, which typically involve oxidation by polyamine oxidases to yield compounds that can enter primary metabolism. utm.mx The cinnamic acid-derived portions would likely be processed through phenolic degradation pathways, common in fungi. nih.gov The absence of identified intermediate or final breakdown products in the available literature means a detailed pathway map cannot be constructed at this time.

Significance of Microbial Biotransformation in Ecological Context

The biotransformation of this compound by endophytic fungi is of significant ecological importance, primarily defining the symbiotic relationship between the fungus and its host plant. frontiersin.orgnih.gov

First and foremost, this metabolic capability is a detoxification mechanism. asm.org Plant alkaloids often serve as potent defense compounds against herbivores and pathogens. nih.gov For an endophyte to thrive within the plant's tissues, it must be able to withstand these chemical defenses. frontiersin.org By degrading the toxic this compound, the fungi neutralize a key component of the host's defense system, allowing for successful and harmless colonization. frontiersin.orgnih.gov This interaction is a classic example of co-evolution, where the symbiont adapts to the specific biochemistry of its host. frontiersin.org

Secondly, the degradation of this compound provides a direct nutritional benefit to the fungus. The ability of certain fungal isolates to use this compound as their sole nitrogen source demonstrates that the breakdown of this complex secondary metabolite provides essential nutrients for fungal growth. oup.com In the nutrient-competitive environment within plant tissues, the ability to utilize a unique and abundant chemical resource like an alkaloid is a significant competitive advantage.

Future Research Trajectories and Scientific Challenges for Aphelandrine

Unexplored Biosynthetic Genes and Enzymes

The biosynthesis of aphelandrine, a complex alkaloid, involves a series of enzymatic reactions that are not yet fully understood. While the general pathway is believed to involve the dimerization of tryptamine (B22526) and a p-hydroxyphenylethylamine derivative, the specific genes and enzymes responsible for key steps remain to be identified. A significant challenge lies in the characterization of the enzymes that catalyze the formation of the cyclobutane (B1203170) ring, a distinctive feature of this compound's structure. The biosynthesis of the p-amino acid constituent of this compound is another area requiring in-depth investigation. ucl.ac.uk

Future research will likely focus on the use of modern 'omics' technologies to uncover these missing biosynthetic components. mpg.de Techniques such as transcriptomics and proteomics can be used to identify genes and proteins that are co-expressed with known biosynthetic genes in this compound-producing plants. rsc.org Furthermore, advances in genome sequencing and bioinformatics tools may reveal gene clusters associated with this compound biosynthesis. mpg.de The identification of these "orphan enzymes" is a significant hurdle in the field of natural product biosynthesis. nih.gov Once candidate genes are identified, their functions can be validated through techniques like virus-induced gene silencing (VIGS) or heterologous expression in microbial hosts. mpg.de A deeper understanding of the biosynthetic pathway could pave the way for metabolic engineering approaches to enhance this compound production or create novel analogues.

Advanced Spectroscopic and Structural Biology Studies

While the basic structure of this compound has been elucidated, advanced spectroscopic and structural biology techniques can provide a more detailed understanding of its three-dimensional conformation and dynamics. cofc.eduelsevier.com High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, can reveal subtle details about the molecule's solution-state structure and how it interacts with other molecules. frontiersin.org Techniques like X-ray crystallography could provide a definitive solid-state structure, offering insights into the precise bond angles and lengths of the complex ring system.

The application of advanced methods such as Surface-Enhanced Raman Scattering (SERS) and Fourier-transform infrared (FTIR) spectroscopy could offer vibrational insights at the molecular level. frontiersin.orgnih.gov These techniques can be particularly useful for studying the interactions of this compound with biological macromolecules, such as proteins or nucleic acids, helping to elucidate its mechanism of action at a molecular level. researchgate.net Furthermore, computational modeling and simulation, guided by experimental spectroscopic data, can provide a dynamic picture of this compound's conformational landscape. researchgate.net

Comprehensive Systems Biology Approaches to this compound Metabolism

Understanding how this compound is synthesized, transported, and degraded within the plant requires a holistic, systems-level approach. e-enm.org Systems biology integrates data from various 'omics' platforms—genomics, transcriptomics, proteomics, and metabolomics—to construct comprehensive models of metabolic networks. researchgate.netfrontiersin.org By applying these approaches to this compound-producing plants, researchers can gain a deeper understanding of the metabolic pathways that are interconnected with this compound biosynthesis. nih.gov

Metabolomic profiling can identify the full range of small molecules present in the plant, providing a snapshot of its metabolic state. researchgate.net When combined with transcriptomic and proteomic data, this can reveal correlations between gene expression, protein levels, and the accumulation of this compound and its precursors. nih.gov This integrated approach can help to identify regulatory genes and environmental factors that influence this compound production. nih.gov Such knowledge is crucial for developing strategies to optimize the yield of this valuable compound in its natural source.

Development of Novel Synthetic Strategies for Complex Analogues

The chemical synthesis of this compound and its analogues presents a significant challenge due to its complex, polycyclic structure. northwestern.edumit.edu The development of novel and efficient synthetic strategies is a key area of future research. This includes the design of concise, enantioselective total syntheses that can provide access to significant quantities of this compound for further biological evaluation. northwestern.edu

A particularly promising area is the development of biomimetic syntheses that mimic the proposed biosynthetic pathway. mdpi.com This approach could involve the use of phenol (B47542) oxidative coupling reactions to construct the core scaffold of the molecule. mdpi.com Furthermore, the development of new catalytic methods, such as those employing N-heterocyclic carbenes, could enable the construction of key structural motifs with high efficiency and stereocontrol. mit.edu The ability to synthesize a wide range of complex analogues will be invaluable for structure-activity relationship (SAR) studies, allowing researchers to probe the specific structural features responsible for this compound's biological activities. northwestern.edu

Elucidation of Broader Ecological Functions and Inter-species Signaling

The ecological role of this compound in its producing plant, Aphelandra squarrosa, is largely unknown. While it is likely involved in plant defense against herbivores or pathogens, its specific functions remain to be elucidated. Future research should investigate the effects of this compound on a variety of organisms that interact with the plant, including insects, fungi, and bacteria.

There is a growing appreciation for the role of small molecules as signals in inter-species interactions. nih.gov this compound could act as a signaling molecule, influencing the behavior of other organisms in the plant's environment. nih.gov For example, it could function as a deterrent to herbivores or as an attractant for pollinators or seed dispersers. Studies investigating the impact of this compound on the growth and development of other plants (allelopathy) or its role in mediating interactions with symbiotic or pathogenic microbes would be highly informative. nih.gov Understanding these ecological functions will provide a more complete picture of the evolutionary pressures that have shaped the biosynthesis of this unique alkaloid.

Mechanistic Studies of Non-Clinical Biological Activities

While some biological activities of this compound have been reported, the underlying molecular mechanisms are often not well understood. pmda.go.jp Future research should focus on detailed mechanistic studies to elucidate how this compound exerts its effects at the cellular and molecular levels. fagg.beeuropa.eu This could involve identifying the specific protein targets with which this compound interacts.

In vitro studies using purified enzymes or cell-based assays can be employed to investigate the effects of this compound on specific biochemical pathways. europa.eu For example, if this compound exhibits antimicrobial activity, studies could be conducted to determine if it inhibits cell wall synthesis, protein synthesis, or other essential cellular processes in microorganisms. Techniques such as affinity chromatography or photoaffinity labeling could be used to identify the direct binding partners of this compound within the cell. Elucidating these mechanisms is crucial for understanding the full therapeutic potential of this compound. asean.org

Integrated Omics Approaches in Plant-Aphelandrine Research

The application of integrated 'omics' approaches holds immense potential for advancing our understanding of this compound in its native plant system. mdpi.comnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can create a comprehensive picture of the molecular networks that govern this compound biosynthesis and its physiological roles. rsc.orgresearchgate.net

For example, a combined transcriptomic and metabolomic analysis of Aphelandra squarrosa under different environmental conditions could reveal how the expression of biosynthetic genes correlates with the accumulation of this compound and related metabolites. frontiersin.org This could lead to the identification of key regulatory factors and signaling pathways that control this compound production. rsc.org Furthermore, 'omics' data can be used to build predictive models of the this compound biosynthetic pathway, which can then be used to guide metabolic engineering efforts aimed at increasing its production. nih.gov The integration of these powerful technologies will be essential for unlocking the full potential of this compound and its producing plant. mdpi.com

Q & A

Q. What analytical methods are most reliable for identifying and characterizing aphelandrine in plant extracts?

this compound, a macrocyclic spermine alkaloid, requires robust analytical techniques for identification. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (e.g., ESI-MS) is widely used to isolate and confirm its presence, as demonstrated by its detection via [M + H]⁺ quasi-molecular peaks at m/z 501 and retention time matching (11.3 minutes) . Nuclear magnetic resonance (NMR) spectroscopy further resolves structural features, such as stereochemistry and macrocyclic conformation. Researchers should prioritize cross-validating spectral data with literature and synthetic standards to minimize misidentification .

Q. How can researchers ensure the purity of this compound isolates during extraction?

Purity verification involves a multi-step workflow:

- Chromatographic separation : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to separate this compound from co-eluting compounds.

- Quantitative analysis : Calculate purity via peak area normalization or external calibration curves.

- Purity thresholds : Define acceptance criteria (e.g., >95% purity) based on downstream applications (e.g., bioactivity assays). Reproducibility is critical; document solvent systems, column specifications, and temperature controls to ensure consistency .

Q. What are the primary biological sources of this compound, and how do ecological factors influence its biosynthesis?

this compound is predominantly isolated from Aphelandra species. Ecological studies should integrate metabolomic profiling of plant tissues (leaves, stems, roots) across growth stages and environmental conditions (e.g., soil pH, light exposure). Use targeted LC-MS/MS to quantify this compound levels and correlate them with transcriptomic data to identify biosynthetic genes .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity data be resolved?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often stem from methodological variability:

- Standardize assays : Use cell lines with consistent passage numbers and culture conditions.

- Dose-response validation : Perform IC₅₀ calculations with ≥3 biological replicates.

- Mechanistic clarity : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking studies to elucidate binding modes. Researchers must explicitly report negative results and contextualize findings within this compound’s concentration-dependent effects .

Q. What experimental strategies optimize the total synthesis of this compound?

this compound’s macrocyclic structure poses synthetic challenges. Key strategies include:

- Ring-closing metathesis (RCM) : Employ Grubbs catalysts to form the macrocycle, monitoring stereochemical outcomes via NOESY NMR.

- Protecting group selection : Use tert-butoxycarbonyl (Boc) groups for amine protection to avoid side reactions.

- Yield optimization : Screen solvents (e.g., DCM vs. THF) and reaction temperatures. Synthetic routes should prioritize atom economy and scalability, with rigorous characterization of intermediates .

Q. How can researchers design studies to investigate this compound’s ecological role in plant-insect interactions?

Develop a hypothesis-driven framework:

- Field experiments : Apply this compound-enriched solutions to plant surfaces and monitor herbivore feeding behavior.

- Chemical ecology tools : Use electrophysiological recordings (e.g., electroantennography) to test insect receptor responses.

- Metabolomic integration : Compare this compound levels in plants subjected to herbivory vs. controls. Statistical models (e.g., generalized linear mixed models) should account for spatial and temporal variability .

Methodological Guidance for Data Integrity

- Contradiction analysis : Apply triangulation by cross-referencing spectral data (NMR, MS), bioassay results, and synthetic replicates. For example, if ESI-MS identifies this compound but bioactivity is absent, re-evaluate compound stability under assay conditions .

- Reproducibility protocols : Adhere to the Beilstein Journal’s experimental guidelines, including full disclosure of synthetic procedures, solvent purity, and instrumentation parameters (e.g., NMR field strength) .

- Ethical data reporting : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for raw datasets, ensuring metadata includes extraction yields, purity metrics, and statistical codes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.